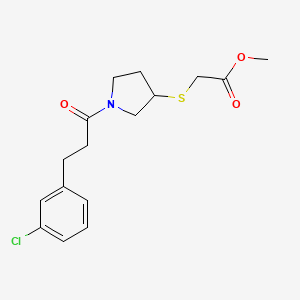
2,4,6-Trifluorobenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluorobenzenesulphonamide is a chemical compound that is commonly used in scientific experiments. It has a molecular formula of C6H4F3NO2S and a molecular weight of 211.16 .
Molecular Structure Analysis
The InChI code for 2,4,6-Trifluorobenzenesulphonamide is 1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
2,4,6-Trifluorobenzenesulphonamide is a solid at ambient temperature . It has a boiling point of 109-112 degrees Celsius . The melting point is also reported to be 109-112 degrees Celsius .Scientific Research Applications
Fluorinated Building Blocks for Organic Synthesis
2,4,6-Trifluorobenzenesulphonamide serves as a versatile fluorinated building block. Chemists use it to introduce fluorine atoms into complex molecules during synthetic routes. The trifluoromethyl group’s unique reactivity enables the creation of diverse fluorinated compounds, including pharmaceutical intermediates and functional materials.
Safety and Hazards
The safety information for 2,4,6-Trifluorobenzenesulphonamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2,4,6-trifluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOYFPLTVBANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzenesulphonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2503202.png)
![4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2503203.png)
![9-[5-(difluoromethyl)pyridin-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde](/img/structure/B2503205.png)
![3-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2503207.png)

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate](/img/structure/B2503209.png)

![N-[(1R,2R)-2-Ethoxycyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2503215.png)
![4-bromo-N-[2-(4-methylphenyl)-2-morpholinoethyl]benzamide](/img/structure/B2503216.png)
![2-Chloro-N-[[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2503217.png)

![N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2503220.png)